2-Morpholinoethyl isothiocyanate
Overview
Description
2-Morpholinoethyl isothiocyanate is an organic compound with the molecular formula C₇H₁₂N₂OS and a molecular weight of 172.25 g/mol . It is characterized by the presence of a morpholine ring attached to an ethyl isothiocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
2-Morpholinoethyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-morpholinoethanol with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
2-Morpholinoethanol+Thiophosgene→2-Morpholinoethyl isothiocyanate+Hydrogen chloride
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Morpholinoethyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-morpholinoethanol and carbon dioxide.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Morpholinoethyl isothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl isothiocyanate involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with nucleophilic groups such as amino acids in proteins, leading to the inhibition of specific cellular processes . This reactivity can disrupt the structure and function of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Morpholinoethyl isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and ethyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the morpholine ring, which imparts different reactivity and properties. Similar compounds include:
- Phenyl isothiocyanate
- Ethyl isothiocyanate
- 2-Chloroethyl isocyanate
These compounds differ in their chemical structure and reactivity, making this compound a valuable reagent in specific applications.
Properties
IUPAC Name |
4-(2-isothiocyanatoethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSCXCXVQHBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212603 | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-35-1 | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Morpholino)ethyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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